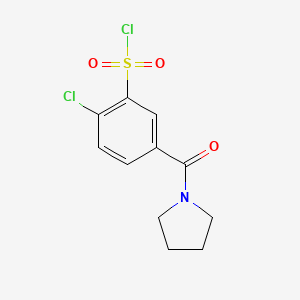

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

Description

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a pyrrolidine-carbonyl substituent at the 5-position and a chlorine atom at the 2-position. This compound is structurally designed to combine the reactivity of the sulfonyl chloride group with the electron-donating and steric effects of the pyrrolidine moiety.

Properties

IUPAC Name |

2-chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3S/c12-9-4-3-8(7-10(9)18(13,16)17)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONQHQGHNWABCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride generally follows these key steps:

Step 1: Preparation of 2-chloro-5-substituted benzenesulfonyl intermediate

Starting from 2-chloro-5-substituted benzenesulfonic acid derivatives, sulfonyl chlorides are generated by chlorination.Step 2: Introduction of the pyrrolidine-1-carbonyl group

The pyrrolidine moiety is introduced via acylation or amidation reactions, typically by reacting the sulfonyl chloride intermediate with pyrrolidine or its derivatives.Step 3: Purification and characterization

The final compound is purified by recrystallization or chromatography and characterized for purity and yield.

Preparation of 2-Chloro-5-Substituted Benzenesulfonyl Chloride Intermediates

A closely related compound, 5-nitro-2-chlorobenzenesulfonyl chloride, is synthesized efficiently using green chemistry methods that can be adapted for preparing the sulfonyl chloride intermediate required for the target compound.

Method using bis(trichloromethyl)carbonate (BTC) as chlorinating agent

This method replaces traditional thionyl chloride with BTC, offering safer, more environmentally friendly conditions with high yield and purity. The reaction involves:- Reacting 5-nitro-2-chlorobenzenesulfonic acid with BTC in the presence of an organic base (e.g., triethylamine) in an organic solvent such as tetrahydrofuran (THF).

- Reaction conditions: 25–80°C for 2–8 hours.

- Post-reaction work-up includes filtration and recrystallization.

Example reaction conditions and results:

Reagent Amount Molar Ratio (acid:BTC:base) 5-nitro-2-chlorobenzenesulfonic acid 23.8 g (0.1 mol) 1.0 Bis(trichloromethyl)carbonate (BTC) 11.9 g (0.05 mol) 0.5 Triethylamine 24 mL 1.7 Solvent (THF) 175 mL - Temperature 55 °C - Reaction time 4 h - Yield 76.7% - Purity (post recrystallization) 96.8% - This method provides a safe, cost-effective, and high-yield route to the sulfonyl chloride intermediate with minimal waste and toxicity.

Traditional chlorinating agents

Other chlorinating agents such as thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride are commonly used but have drawbacks including toxicity and hazardous waste. The BTC method is preferred for green chemistry considerations.

Introduction of Pyrrolidine-1-carbonyl Group

The pyrrolidine-1-carbonyl moiety is typically introduced by acylation of pyrrolidine or its derivatives with the sulfonyl chloride intermediate.

Amidation reaction

The sulfonyl chloride intermediate reacts with pyrrolidine under basic conditions (e.g., triethylamine) in an organic solvent such as ethanol or dichloromethane. The reaction proceeds at room temperature or slightly elevated temperatures.-

- Solvent: Ethanol, dichloromethane, or tetrahydrofuran.

- Base: Triethylamine or similar organic base to neutralize HCl formed.

- Temperature: Ambient to 55°C.

- Time: 1–6 hours depending on scale and conditions.

Purification

The product is isolated by filtration or extraction and purified by recrystallization or chromatography.Example from related hydrazide synthesis

A similar approach was used for synthesizing benzenesulfonyl hydrazides substituted with pyrrolidine moieties, where benzaldehyde and hydrazide intermediates were reacted in ethanol with acid catalysis, yielding crystalline products with good purity and 73% yield.

Alternative Cyclization and Functionalization Methods

Cyclization in polyethylene glycol-water mixtures

For related sulfonyl compounds bearing pyrrolidine-carbonyl and other substituents, cyclization reactions have been carried out using alkali metal hydroxides in polyethylene glycol-water mixtures to improve reaction rates and yields. This method is notable for employing cheap, non-toxic reagents and reducing reaction times.Use of organic bases and solvents

Organic bases such as triethylamine and solvents like tetrahydrofuran, ethanol, or dichloromethane are standard to facilitate nucleophilic substitution and acylation steps.

Summary Table of Key Preparation Parameters

Research Findings and Analysis

The use of bis(trichloromethyl)carbonate as a chlorinating agent for sulfonyl chloride synthesis is a significant advancement over traditional chlorinating agents, offering enhanced safety, environmental benefits, and operational convenience.

Amide bond formation between sulfonyl chlorides and pyrrolidine is straightforward and efficient under mild conditions, with triethylamine serving as a suitable base to scavenge HCl and drive the reaction to completion.

Alternative cyclization methods using polyethylene glycol and alkali hydroxides demonstrate potential for improving yields and simplifying purification for complex sulfonyl-pyrrolidine compounds, though yields vary and may require optimization.

Purity levels of the final compounds typically exceed 95% after recrystallization, suitable for pharmaceutical or advanced synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to form the corresponding sulfonamide.

Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

Reduction: The major product is the corresponding sulfonamide.

Oxidation: The major products are oxidized derivatives of the benzene ring, such as quinones.

Scientific Research Applications

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in various fields of chemical research due to its unique properties and potential applications. This article explores its scientific research applications, highlighting its utility in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

Sulfonylation Reactions

The compound serves as a versatile reagent in sulfonylation reactions. It can introduce sulfonyl groups into various organic substrates, enhancing their reactivity and stability. This application is particularly relevant in synthesizing sulfonamide derivatives, which are crucial in pharmaceuticals.

Case Study :

A study demonstrated the use of this compound in synthesizing novel sulfonamides with improved antibacterial activity. The synthesized compounds exhibited significant inhibition against Gram-positive bacteria, showcasing the compound's utility in drug development.

Medicinal Chemistry

Antitumor Activity

Research has indicated that sulfonamide derivatives can exhibit antitumor properties. The incorporation of the pyrrolidine moiety enhances biological activity by improving solubility and bioavailability.

Case Study :

In a series of experiments, derivatives synthesized from this compound were tested against various cancer cell lines. Results showed a promising cytotoxic effect, with some compounds achieving IC50 values lower than existing chemotherapeutics.

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of functional polymers. Its reactive sulfonyl chloride group allows for the modification of polymer backbones, leading to materials with tailored properties.

Case Study :

A research group explored the incorporation of this compound into poly(ethylene glycol) (PEG) matrices to enhance thermal stability and mechanical strength. The modified PEG exhibited improved performance in biomedical applications such as drug delivery systems.

Agrochemicals

Pesticide Development

The compound's ability to modify biological activity makes it suitable for developing new agrochemicals. Sulfonamide derivatives have been studied for their herbicidal and fungicidal properties.

Case Study :

Research indicated that certain derivatives synthesized from this sulfonyl chloride displayed significant herbicidal activity against common agricultural weeds, leading to further exploration in agrochemical formulations.

Summary of Findings

The applications of this compound span across multiple disciplines:

| Application Area | Key Findings |

|---|---|

| Organic Synthesis | Effective in synthesizing sulfonamides with antibacterial properties |

| Medicinal Chemistry | Promising antitumor activity observed in synthesized derivatives |

| Materials Science | Enhanced properties in PEG matrices for biomedical applications |

| Agrochemicals | Significant herbicidal activity against agricultural weeds |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and its analogs:

Reactivity and Stability

- Target Compound : The pyrrolidine-carbonyl group introduces both electron-withdrawing (carbonyl) and electron-donating (pyrrolidine nitrogen) effects. This balance may moderate reactivity compared to perfluorinated analogs but enhance it relative to sterically hindered diethylsulfamoyl derivatives .

- Fluorinated Analogs : The strong electron-withdrawing nature of perfluoroalkyl chains significantly increases sulfonyl chloride reactivity, making these compounds prone to rapid nucleophilic substitution. However, their environmental persistence and toxicity are concerns .

Physicochemical Properties

- Solubility : The pyrrolidine group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to fluorinated analogs, which are more lipophilic .

Biological Activity

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring, a sulfonyl chloride group, and a pyrrolidine moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been identified as an inhibitor of metalloproteases, particularly zinc hydrolases, which are implicated in several pathological conditions such as hypertension and cancer .

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

2. Inhibition of Endothelin-Converting Enzyme

This compound has demonstrated efficacy as an inhibitor of endothelin-converting enzyme (ECE), which plays a critical role in vasoconstriction. Inhibition of ECE can lead to therapeutic benefits in conditions such as heart failure and pulmonary hypertension .

3. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. This is linked to its ability to inhibit acetylcholinesterase (AChE), thus enhancing cholinergic neurotransmission .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of similar sulfonamide derivatives against A549 cells using the MTT assay. The results indicated that most compounds had low toxicity profiles with selectivity indices suggesting suitability for further development .

- Inhibition Studies : Another investigation focused on the inhibitory effects against amyloid beta-induced mitochondrial permeability transition pore (mPTP) opening. Compounds were tested for their ability to prevent mPTP opening, which is crucial in neuroprotection strategies .

Data Tables

| Activity | IC50 (µM) | Selectivity Index | Notes |

|---|---|---|---|

| Cytotoxicity against A549 | 12.5 | >10 | Low toxicity observed |

| Inhibition of ECE | 15 | - | Effective in reducing vasoconstriction |

| mPTP Inhibition | 8 | - | Significant neuroprotective effect |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the benzene ring. A common approach involves:

Sulfonation and Chlorination : Starting with a substituted benzoic acid derivative, sulfonation followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux yields the sulfonyl chloride intermediate .

Pyrrolidine Conjugation : Reacting the intermediate with pyrrolidine in a nucleophilic substitution reaction, often in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), forms the final product .

- Key Reaction :

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 65–80% .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

Q. What are the recommended storage conditions to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.